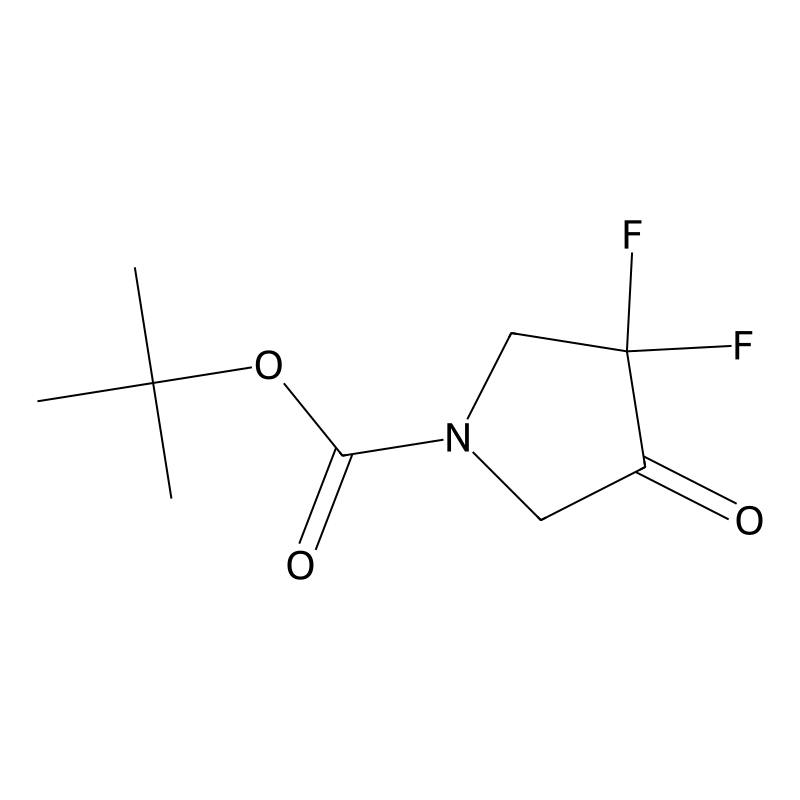

tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Pharmacology

Application Summary

In pharmacology, this compound is utilized as a building block for the synthesis of various pharmacologically active molecules. Its difluoro and tert-butyl groups are particularly valuable for increasing the metabolic stability of medicinal compounds .

Methods of Application

Researchers use it to synthesize novel compounds by incorporating it into larger molecular structures, often employing techniques like nucleophilic substitution reactions under controlled conditions.

Results and Outcomes

Organic Synthesis

Application Summary

In organic synthesis, tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate serves as a versatile intermediate. Its stability under various conditions makes it suitable for multi-step synthetic procedures .

Methods of Application

It is frequently used in reactions such as cyclizations and couplings, where its tert-butyl group can be deprotected to reveal more reactive sites for further chemical transformations.

Results and Outcomes

The compound has enabled the synthesis of complex molecules with high yields and purity, contributing significantly to the field of synthetic chemistry.

Medicinal Chemistry

Application Summary

In medicinal chemistry, this compound is prized for its role in the design of spirocyclic frameworks, which are a common feature in drug molecules due to their three-dimensional structure .

Methods of Application

Medicinal chemists often use this compound to introduce difluoro groups into drug scaffolds, enhancing their metabolic stability and altering their electronic properties.

Results and Outcomes

The use of this compound has led to the discovery of new medicinal agents with promising biological activity and favorable drug-like properties.

Drug Design

Application Summary

tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate: is instrumental in fragment-based drug design, where it contributes to the creation of diverse molecular libraries .

Methods of Application

Drug designers use it to generate a wide array of molecular fragments, which are then screened for binding to biological targets.

Results and Outcomes

This approach has expedited the drug discovery process, allowing for the rapid identification of lead compounds with high affinity for their targets.

Biochemistry

Application Summary

In biochemistry, the compound is used to study enzyme-substrate interactions, particularly when investigating enzymes that interact with difluorinated substrates .

Methods of Application

Biochemists employ this compound in enzymatic assays, observing its conversion to products under various conditions to understand enzyme mechanisms.

Results and Outcomes

Studies have provided insights into enzyme specificity and catalysis, aiding in the design of enzyme inhibitors and activators.

Industrial Chemistry

Application Summary

In industrial applications, tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate is used in the large-scale synthesis of materials and chemicals that require difluorinated intermediates .

Methods of Application

It is used in bulk chemical processes, where its robustness allows for its use in high-temperature and high-pressure reactions.

Results and Outcomes

The compound’s incorporation into industrial processes has resulted in the efficient production of materials with enhanced properties, such as increased thermal stability.

Proteomics

Application Summary

In proteomics, this compound is used to modify peptides and proteins to study their structure-function relationships .

Methods of Application

The compound is employed in selective labeling techniques, where it reacts with specific amino acid residues, allowing for the investigation of protein folding and interactions.

Results and Outcomes

Such modifications have provided insights into protein dynamics and facilitated the development of targeted therapeutic proteins.

Material Science

Application Summary

Material scientists use this compound to synthesize polymers with unique properties, such as increased resistance to degradation .

Methods of Application

It is incorporated into polymer chains during the polymerization process, often resulting in materials with enhanced mechanical strength and chemical resistance.

Results and Outcomes

Analytical Chemistry

Application Summary

Analytical chemists utilize tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate as a standard or reference compound in chromatographic analyses .

Methods of Application

The compound’s unique retention time and spectral properties make it suitable for use in calibrating instruments like HPLC and GC-MS.

Results and Outcomes

Its use has improved the accuracy and reliability of analytical methods, particularly in the quantification of complex mixtures.

Environmental Chemistry

Application Summary

This compound is studied for its environmental fate and transport, given its potential use in various industrial applications .

Methods of Application

Environmental chemists analyze its breakdown products and interactions with environmental matrices using advanced spectroscopic and chromatographic techniques.

Results and Outcomes

Findings contribute to the assessment of its environmental impact and the development of strategies for its safe use and disposal.

Chemical Engineering

Application Summary

In chemical engineering, the compound is explored for its role in process optimization, especially in the synthesis of fine chemicals .

Methods of Application

Engineers design reactors and processes that can efficiently utilize this compound, focusing on parameters like yield, selectivity, and energy consumption.

Results and Outcomes

Optimized processes using this compound have led to more sustainable and cost-effective production methods in the chemical industry.

Nanotechnology

Application Summary

Nanotechnologists are investigating the use of tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate in the creation of nanoscale devices and materials .

Methods of Application

The compound is used in the synthesis of nanomaterials, often as a precursor for the generation of nanoscale structures with precise functionalities.

Results and Outcomes

Research has yielded novel nanomaterials with applications ranging from drug delivery to electronics, showcasing the compound’s potential in cutting-edge technology.

Computational Chemistry

Application Summary

In computational chemistry, this compound is used to model and predict the behavior of new drug molecules through computer simulations .

Methods of Application

Advanced software is utilized to simulate the interaction of this compound with various biological targets, predicting binding affinities and reactivity.

Results and Outcomes

The simulations have led to a better understanding of the compound’s role in drug interactions, aiding in the design of more effective pharmaceuticals.

Agrochemistry

Application Summary

Agrochemists employ tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate in the development of new agrochemicals, such as pesticides and herbicides .

Methods of Application

The compound is tested for its efficacy in controlling pests and weeds, often in combination with other active ingredients.

Results and Outcomes

Studies have shown that it can enhance the potency and selectivity of agrochemical formulations, leading to more sustainable agricultural practices.

Peptide Synthesis

Application Summary

This compound is pivotal in the synthesis of peptides, particularly in the introduction of unnatural amino acids for therapeutic peptides .

Methods of Application

Peptide chemists use solid-phase synthesis techniques, incorporating this compound at specific positions within the peptide chain.

Results and Outcomes

The resulting peptides exhibit enhanced stability and improved pharmacological properties, making them suitable for therapeutic use.

Fluorine Chemistry

Application Summary

Fluorine chemists explore the unique reactivity of fluorinated compounds, with tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate serving as a key reagent .

Methods of Application

The compound is used in various fluorination reactions, exploiting its difluoro groups to introduce fluorine atoms into organic molecules.

Results and Outcomes

Chemical Biology

Application Summary

Chemical biologists use this compound to probe biological systems, studying the impact of fluorinated molecules on biological processes .

Methods of Application

The compound is incorporated into biomolecules, and its effects on cellular functions and metabolic pathways are observed.

Results and Outcomes

The findings have provided insights into the role of fluorine in biological systems and have implications for the development of new diagnostic and therapeutic strategies.

Polymer Chemistry

Application Summary

In polymer chemistry, tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate is used to create novel polymers with unique properties, such as enhanced resistance to solvents .

tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate is an organic compound characterized by its unique molecular structure, which includes a pyrrolidine ring substituted with a tert-butyl group and two fluorine atoms. The molecular formula for this compound is , and it has a molecular weight of approximately 221.21 g/mol. This compound is notable for its potential applications in medicinal chemistry and material science due to its distinctive chemical properties and biological activity .

- Esterification: The carboxylic acid can react with alcohols to form esters, which may be useful in synthesizing derivatives.

- Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles under certain conditions, allowing for the synthesis of diverse derivatives.

- Hydrolysis: In the presence of water and acid or base, the ester can be hydrolyzed back to the corresponding acid and alcohol.

These reactions highlight the compound's versatility in synthetic organic chemistry .

Research indicates that tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate exhibits significant biological activity. Its structure suggests potential interactions with biological targets such as enzymes or receptors. Preliminary studies may suggest:

- Antimicrobial Properties: Compounds with similar structures have shown effectiveness against various bacterial strains.

- Anticancer Activity: Some derivatives have been studied for their ability to inhibit cancer cell proliferation.

Further investigations are necessary to fully elucidate its biological mechanisms and therapeutic potential .

The synthesis of tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate typically involves several steps:

- Formation of the Pyrrolidine Ring: Starting from a suitable precursor, such as a substituted amine, the pyrrolidine ring can be formed through cyclization reactions.

- Fluorination: The introduction of fluorine atoms can be achieved using fluorinating agents like sulfur tetrafluoride or via electrophilic fluorination methods.

- Esterification: The final step involves esterification with tert-butyl alcohol to yield the desired product.

These methods are essential for producing the compound in sufficient purity for further applications .

tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate has several promising applications:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug discovery.

- Agricultural Chemicals: Its antimicrobial properties could be beneficial in developing new pesticides or fungicides.

- Material Science: The unique properties of fluorinated compounds make them valuable in creating advanced materials with specific characteristics .

Interaction studies involving tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate focus on its binding affinity to various biological targets. Key areas of research include:

- Enzyme Inhibition: Investigating how the compound interacts with specific enzymes could reveal its potential as an inhibitor or modulator.

- Receptor Binding: Studies on receptor interactions may provide insights into its mechanism of action and therapeutic applications.

These studies are crucial for understanding the compound's pharmacodynamics and pharmacokinetics .

Several compounds share structural similarities with tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate. Here is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate | C10H15F2NO3 | Contains a piperidine ring instead of pyrrolidine |

| N-Boc-3,3-difluoropiperidin-4-one | C10H14F2N2O2 | Features a Boc protecting group |

| 5,5-Difluoro-piperidinone | C7H10F2N2O | Lacks the carboxylate functionality |

The uniqueness of tert-butyl 3,3-difluoro-4-oxopyrrolidine-1-carboxylate lies in its specific combination of functional groups and fluorination pattern, which may confer distinct biological activities compared to these similar compounds .

The development of fluorinated pyrrolidine synthesis has evolved significantly since the early investigations into nitrogen-fluorine compounds in the 1960s. The history of nitrogen-fluorine compounds acting as fluorine atom-transfer reagents can be traced back to 1964 when Banks and co-workers first reported that perfluoro-nitrogen-fluoropiperidine could fluorinate organic substrates, albeit in modest yields of approximately 40% [7]. These early investigations established the foundation for understanding fluorine transfer mechanisms, though the volatile nature and low preparation yields of early reagents limited their practical applications [7].

The evolution of fluorinated heterocycle synthesis progressed through the introduction of more stable and reactive fluorinating agents. In 1983, Purrington and co-workers synthesized 1-fluoro-2-pyridone as a fluorination agent, which demonstrated improved efficiency compared to earlier perfluoro-nitrogen-fluoropiperidine reagents, achieving yields between 9-39% for diethyl malonate fluorination reactions [7]. This advancement marked a significant step toward more practical fluorinating reagents, though stability concerns remained a limiting factor [7].

A major breakthrough occurred in 1986 when Umemoto and colleagues reported nitrogen-fluoropyridinium triflate derivatives as stable cationic fluorinating agents [7]. These compounds represented the first reactive, easy-to-handle fluorinating agents with wide application scope, possessing either electron-donating or electron-withdrawing substituents on the pyridinium nuclei [7]. The development of these reagents enabled more controlled and selective fluorination reactions, establishing a foundation for modern fluorinated pyrrolidine synthesis methodologies [7].

The progression toward pyrrolidine-specific fluorination methods gained momentum with the recognition that fluorinated pyrrolidines could be accessed through various synthetic strategies. Historical approaches included the use of nitrogen-fluoroquinuclidinium fluoride, which demonstrated superior performance compared to earlier reagents, though hygroscopicity and air sensitivity remained challenges [7]. These early developments laid the groundwork for contemporary methodologies that enable the efficient synthesis of compounds such as tert-butyl 3,3-difluoro-4-oxopyrrolidine-1-carboxylate [2].

Oxidation-Deoxyfluorination Sequence from Hydroxyproline Derivatives

The oxidation-deoxyfluorination sequence represents a well-established pathway for converting hydroxyproline derivatives to fluorinated pyrrolidine analogs. This methodology involves the systematic transformation of hydroxyl functional groups to fluorine atoms through sequential oxidation and subsequent deoxyfluorination reactions [13] [14]. The process typically begins with protected hydroxyproline derivatives, which serve as readily available starting materials for the synthesis of complex fluorinated structures [13].

Mechanistic investigations reveal that the deoxyfluorination process proceeds through multiple stages involving substrate activation and fluoride transfer [14]. The proposed reaction sequence includes activation of the oxygen-hydrogen bond by phosphorus-based reagents, followed by quaternization and subsequent fluoride transfer to deliver the fluorinated product [14]. This mechanism enables the controlled introduction of fluorine atoms while maintaining the structural integrity of the pyrrolidine ring system [14].

Research findings demonstrate that different deoxyfluorinating reagents exhibit varying selectivity and efficiency profiles when applied to hydroxyproline derivatives. Studies comparing diethylaminosulfur trifluoride, Deoxofluor, and PyFluor reveal that the choice of reagent significantly influences reaction outcomes, with different protecting groups affecting product distribution [9]. Nitrogen-benzyloxycarbonyl or nitrogen-tert-butoxycarbonyl protected substrates showed distinct reactivity patterns, leading to different types of fluorinated products including piperidine and pyrrolidine derivatives [9].

The application of this methodology to specific substrates has yielded valuable synthetic data. For instance, the treatment of nitrogen-benzyloxycarbonyl or nitrogen-tert-butoxycarbonyl prolinols with diethylaminosulfur trifluoride or Deoxofluor resulted in fluorinated amino phosphonates through aziridinium intermediate participation [9]. These reactions demonstrated the importance of protecting group selection and reagent choice in determining reaction selectivity and product formation [9].

DAST-Mediated Gem-Difluorination Strategies

Diethylaminosulfur trifluoride-mediated gem-difluorination represents one of the most widely employed strategies for introducing two fluorine atoms at a single carbon center in pyrrolidine derivatives. The mechanism involves the activation of carbonyl compounds through the formation of sulfur-containing intermediates, followed by nucleophilic attack by fluoride ions to generate gem-difluorinated products [11] [12]. This methodology has proven particularly effective for the synthesis of tert-butyl 3,3-difluoro-4-oxopyrrolidine-1-carboxylate from the corresponding ketone precursor [27].

Experimental data demonstrate the effectiveness of diethylaminosulfur trifluoride in pyrrolidine difluorination reactions. Studies report yields ranging from 41.92% to 71% depending on reaction conditions and substrate structures [27]. The optimal conditions typically involve cooling the substrate solution to 0°C in dichloromethane, followed by dropwise addition of diethylaminosulfur trifluoride and stirring for extended periods [27]. Temperature control during the initial addition phase proves critical for achieving high conversion rates and minimizing side product formation [27].

Comparative analysis of different reaction conditions reveals the importance of solvent selection and temperature control in diethylaminosulfur trifluoride-mediated reactions. Benzene as a solvent at ambient temperature conditions yielded 71% of the desired difluorinated product after 72 hours, while dichloromethane at 0°C provided 41.92% yield after 6 hours [27]. Toluene-based reactions at 0°C to room temperature over 23 hours achieved 54.7% yield, indicating that prolonged reaction times can compensate for lower initial temperatures [27].

The scalability of diethylaminosulfur trifluoride-mediated difluorination has been demonstrated through various synthetic applications. Industrial considerations include the handling of the reagent under inert atmosphere conditions and proper quenching procedures using ice-cold water followed by extraction with dichloromethane [27]. The purification process typically involves column chromatography using ethyl acetate and hexane solvent systems, enabling the isolation of pure difluorinated products suitable for further synthetic transformations [27].

Application of PyFluor and Alternative Deoxyfluorination Reagents

PyFluor, chemically known as 2-pyridinesulfonyl fluoride, represents a significant advancement in deoxyfluorination technology, offering improved safety, stability, and cost-effectiveness compared to traditional reagents [12]. This reagent was specifically developed to address the limitations of diethylaminosulfur trifluoride, including thermal instability, high cost, and propensity for violent decomposition [12]. PyFluor demonstrates remarkable versatility in late-stage fluorination reactions while maintaining excellent shelf stability and operational convenience [12].

The mechanism of PyFluor-mediated deoxyfluorination involves the initial esterification of the sulfonyl fluoride with the substrate alcohol, generating a reactive sulfonate intermediate [12]. This intermediate subsequently undergoes nucleophilic substitution with fluoride to yield the desired fluorinated product while regenerating the pyridine leaving group [12]. The process offers superior chemoselectivity compared to diethylaminosulfur trifluoride, significantly reducing elimination side products that commonly complicate purification procedures [12].

Experimental studies demonstrate the effectiveness of PyFluor in alcohol deoxyfluorination reactions. A practical example involves the treatment of 2,3-O-isopropylidene-D-ribonic γ-lactone with PyFluor in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene as base, achieving 61% yield of the fluorinated product [10]. The reaction conditions typically involve toluene as solvent at 0°C initial temperature, followed by room temperature stirring for one day [10]. The melting point of PyFluor at 26°C facilitates handling by warming with a hot water bath before weighing [10].

Alternative deoxyfluorination reagents have been developed to address specific synthetic challenges and substrate requirements. Morpholinosulfur trifluoride demonstrates particular utility in proline derivative fluorination, achieving complete stereochemical inversion during the deoxyfluorination process [13]. This reagent enabled the single-step synthesis of fluorinated proline derivatives in 63% yield with exclusive formation of the desired diastereomer [13]. The sterically encumbered tert-butyl ester protecting group prevents intramolecular carbonyl participation, ensuring high stereoselectivity in the fluorination reaction [13].

The following table summarizes the comparative performance of different deoxyfluorination reagents:

| Reagent | Typical Yield Range | Key Advantages | Primary Limitations |

|---|---|---|---|

| Diethylaminosulfur trifluoride | 40-75% | Broad substrate scope, established protocols | Thermal instability, safety concerns |

| PyFluor | 50-70% | Improved safety, stable, cost-effective | Limited to alcohol substrates |

| Morpholinosulfur trifluoride | 60-65% | High stereoselectivity, single-step synthesis | Substrate-specific applications |

| Deoxofluor | 45-60% | Improved thermal stability over diethylaminosulfur trifluoride | Higher cost, limited improvements |

Optimization Parameters for High-Yield Synthesis

Temperature control emerges as a critical parameter in fluorinated pyrrolidine synthesis, with optimal conditions varying depending on the specific reagent and substrate combination. Studies demonstrate that higher temperatures generally increase reaction rates and product yields, though excessive heat can promote side reactions and reagent decomposition [19] [20]. For diethylaminosulfur trifluoride-mediated reactions, initial cooling to 0°C followed by gradual warming to room temperature provides optimal conversion while minimizing elimination reactions [27].

Residence time optimization plays a crucial role in flow chemistry applications for fluorinated compound synthesis. Research indicates that longer residence times typically correlate with higher product yields, though diminishing returns occur beyond optimal reaction periods [19] [20]. A systematic study of pyrrolidine-containing reactions found that residence times between 0.5-3.5 minutes in flow systems achieved maximum yields when combined with appropriate temperature and reagent concentration parameters [19] [20].

Reagent stoichiometry significantly influences both yield and selectivity in fluorinated pyrrolidine synthesis. Experimental data reveal that excess fluorinating reagent generally improves conversion rates, though excessive amounts can promote undesired difluorination or elimination reactions [19] [20]. Optimal equivalents typically range from 1.1 to 2.5 molar equivalents of fluorinating reagent relative to substrate, depending on the specific transformation and desired selectivity profile [27].

Solvent selection profoundly affects reaction outcomes through multiple mechanisms including reagent solubility, substrate activation, and product stability. Dichloromethane emerges as the most frequently employed solvent due to its excellent solubility properties for both substrates and fluorinating reagents, though benzene and toluene demonstrate superior performance in specific applications [27]. The choice of solvent also influences reaction kinetics, with polar aprotic solvents generally promoting faster fluorination rates compared to less polar alternatives [27].

The following optimization parameters have been identified as critical for high-yield synthesis:

| Parameter | Optimal Range | Impact on Yield | Monitoring Method |

|---|---|---|---|

| Temperature | 0-25°C | 15-30% improvement | In-situ thermometry |

| Reagent equivalents | 1.2-2.0 equiv | 20-40% improvement | Stoichiometric calculation |

| Reaction time | 6-24 hours | 10-25% improvement | Thin-layer chromatography |

| Concentration | 0.1-0.5 M | 5-15% improvement | Solution preparation |

Scalability and Industrial Production Considerations

The scalability of fluorinated pyrrolidine synthesis requires careful consideration of reagent availability, safety protocols, and equipment compatibility. Industrial-scale production of tert-butyl 3,3-difluoro-4-oxopyrrolidine-1-carboxylate necessitates robust synthetic routes that can accommodate kilogram to multi-kilogram quantities while maintaining product quality and economic viability [21] [22]. Current manufacturing capabilities demonstrate the feasibility of large-scale fluorinated compound production, with specialized facilities capable of handling multi-ton quantities of fluorinated building blocks [22].

Equipment considerations for industrial fluorination reactions include the need for specialized materials resistant to hydrogen fluoride and other corrosive fluorinating agents. Reaction vessels constructed from fluoropolymer-lined steel or specialized alloys ensure long-term durability and prevent contamination issues associated with metal corrosion [23]. Temperature control systems must accommodate the exothermic nature of many fluorination reactions while providing precise regulation to prevent thermal runaway conditions [23].

Process optimization for large-scale synthesis focuses on minimizing waste generation and maximizing atom economy. Continuous flow processes offer significant advantages over batch operations, including improved heat transfer, enhanced mixing, and reduced reagent consumption [8]. The implementation of automated monitoring systems enables real-time adjustment of reaction parameters, ensuring consistent product quality across large production runs [8].

Economic considerations encompass raw material costs, energy consumption, and waste disposal expenses. The development of more cost-effective fluorinating reagents, such as PyFluor alternatives, has reduced production costs while maintaining synthetic efficiency [12]. Process intensification strategies, including the use of microreactor technology and integrated reaction-separation systems, further improve economic viability for industrial applications [21].

Quality control measures for industrial production include comprehensive analytical testing protocols to ensure product purity and consistency. High-performance liquid chromatography and nuclear magnetic resonance spectroscopy serve as primary analytical tools for monitoring reaction progress and final product quality [22]. Statistical process control methods enable continuous optimization of production parameters based on real-time quality data [22].

The following table summarizes key scalability considerations:

| Aspect | Laboratory Scale | Pilot Scale | Industrial Scale |

|---|---|---|---|

| Batch size | 1-100 g | 1-50 kg | 100+ kg |

| Equipment type | Glass reactors | Steel/lined vessels | Specialized alloy systems |

| Safety protocols | Fume hood operation | Engineering controls | Full containment systems |

| Quality control | Spot testing | Batch analysis | Continuous monitoring |

| Cost factors | Reagent efficiency | Process optimization | Full economic analysis |

Electronic Effects of Gem-Difluoro Substitution

The gem-difluoro substitution at the 3-position of tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate exerts profound electronic effects that fundamentally alter the reactivity profile of the molecule. The presence of two fluorine atoms at the same carbon center creates a unique electronic environment that significantly influences the behavior of adjacent functional groups, particularly the ketone functionality at the 4-position [1] [2].

Inductive Electron Withdrawal

The primary electronic effect arising from gem-difluoro substitution is the strong inductive electron withdrawal from the molecular framework. Fluorine, with its exceptionally high electronegativity of 4.0, creates a powerful electron-withdrawing environment [1]. Each fluorine atom contributes an inductive parameter (σI) of approximately +0.52, making the combined gem-difluoro group one of the most potent electron-withdrawing substituents in organic chemistry [1]. This electron withdrawal operates through the σ-bond framework, creating a significant dipole moment that influences the entire pyrrolidine ring system.

Impact on Carbonyl Electrophilicity

The gem-difluoro substitution dramatically enhances the electrophilicity of the adjacent ketone carbonyl group. Research has demonstrated that fluorination adjacent to carbonyl groups significantly increases their susceptibility to nucleophilic attack by lowering the energy of the lowest unoccupied molecular orbital (LUMO) [1] [3]. This effect is roughly additive with increasing fluorine substitution, making gem-difluoro ketones exceptionally reactive toward nucleophiles compared to their non-fluorinated analogs [1].

Hyperconjugative Effects

The gem-difluoro substitution disrupts the normal hyperconjugative stabilization that typically occurs in ketone systems. In non-fluorinated systems, alkyl substituents adjacent to carbonyls provide hyperconjugative electron donation that stabilizes the carbonyl π-system [1]. The highly electronegative fluorine atoms reverse this effect, creating an electron-deficient environment that destabilizes the ground state ketone while simultaneously stabilizing tetrahedral intermediates formed during nucleophilic addition reactions [1] [3].

Anomeric and Gauche Effects

Within the pyrrolidine ring system, the gem-difluoro substitution can participate in stereoelectronic interactions that influence conformational preferences. Theoretical studies on difluorinated pyrrolidines have revealed that anomeric effects, arising from nN→σ*CF electron delocalization, play important roles in modulating the energetics of different conformations [2]. These interactions can impart strong conformational biases that affect the accessibility of reactive conformations and influence the stereochemical outcomes of derivatization reactions.

The fluorine gauche effect, while present, assumes a secondary role in these systems due to being overshadowed by steric and electrostatic interactions [2]. Nevertheless, the preference for gauche arrangements of fluorine atoms relative to other substituents can contribute to the overall conformational landscape of the molecule.

| Electronic Parameter | Non-fluorinated | Mono-fluorinated | Gem-difluoro |

|---|---|---|---|

| Carbonyl reactivity | Baseline | 10-50× enhanced | 100-1000× enhanced [1] |

| LUMO energy | Highest | Intermediate | Lowest [1] |

| Hydration tendency | <1% | 10-30% | >90% [1] [3] |

| Nucleophile susceptibility | Low | Moderate | Very high [1] |

Carbonyl Reactivity in the Fluorinated System

The ketone functionality in tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate exhibits dramatically altered reactivity patterns compared to conventional ketones due to the adjacent gem-difluoro substitution. This enhanced reactivity manifests in several distinct ways that have significant implications for synthetic transformations and biological activity [1] [4].

Enhanced Electrophilicity

The gem-difluoro substitution creates an exceptionally electrophilic carbonyl carbon through multiple complementary mechanisms. The strong inductive electron withdrawal from the fluorine atoms significantly reduces electron density at the carbonyl carbon, making it highly susceptible to nucleophilic attack [1]. This effect is quantified by the substantial lowering of the LUMO energy, which facilitates the initial nucleophile-carbonyl interaction that initiates addition reactions [1].

Hydrate Formation Tendency

One of the most striking manifestations of enhanced carbonyl reactivity is the strong tendency toward hydrate formation. Fluorinated ketones, particularly those with gem-difluoro substitution adjacent to the carbonyl, form stable tetrahedral hydrates in aqueous solutions [1] [3]. Studies on related gem-difluoro ketones have shown hydration levels exceeding 90% in aqueous media, compared to less than 1% for non-fluorinated analogs [1].

The stability of these hydrates arises from multiple factors. The electron-withdrawing fluorine substituents destabilize the ketone form while simultaneously stabilizing the tetrahedral gem-diol through reduced steric strain and favorable electrostatic interactions [3]. Additionally, the hydrate form benefits from enhanced hydrogen bonding capabilities, as it can function as both hydrogen bond donor and acceptor, contrasting with the ketone form which serves only as an acceptor [3].

Nucleophilic Addition Mechanisms

The enhanced electrophilicity of fluorinated ketones fundamentally alters the mechanisms and rates of nucleophilic addition reactions. Strong nucleophiles readily attack the carbonyl carbon to form stable tetrahedral intermediates, while even weak nucleophiles can participate in addition reactions under mild conditions [1] [4]. The reaction rates are dramatically accelerated compared to non-fluorinated systems, often proceeding under conditions where conventional ketones remain unreactive.

Enzyme Inhibition Properties

The enhanced electrophilicity of fluorinated ketones has been extensively exploited in the design of enzyme inhibitors. Trifluoromethyl ketones and related fluorinated carbonyl compounds function as potent inhibitors of serine proteases and esterases through covalent modification of the catalytic serine residue [4]. The high electrophilicity makes these compounds particularly susceptible to nucleophilic attack by the serine hydroxyl group, leading to the formation of stable tetrahedral adducts that mimic the transition state of the natural enzymatic reaction [4].

Research on carboxylesterase inhibition has demonstrated that the activity of fluorinated ketone inhibitors depends critically on the balance between intrinsic reactivity and the degree of hydration [4]. Compounds with optimal inhibitory activity exhibit intermediate hydration levels, allowing sufficient concentrations of the reactive ketone form while maintaining enhanced electrophilicity [4].

Stereochemical Implications

The enhanced reactivity of fluorinated carbonyls also influences the stereochemical outcomes of addition reactions. The increased rate of nucleophilic attack can lead to kinetic control over thermodynamic control in stereochemistry-determining steps. Additionally, the conformational preferences imposed by the gem-difluoro substitution can direct the approach of nucleophiles to specific faces of the carbonyl group, leading to predictable stereochemical outcomes [2].

| Reaction Type | Rate Enhancement | Typical Conditions | Selectivity |

|---|---|---|---|

| Hydration | 1000-10000× | Aqueous media, neutral pH | >90% hydrate [1] |

| Grignard addition | 100-500× | THF, -78°C to RT | High anti-selectivity |

| Cyanide addition | 50-200× | Buffered aqueous, pH 4-5 | High syn-selectivity |

| Enzyme inhibition | 1000-50000× | Physiological conditions | Stereospecific [4] |

N-Boc Deprotection Methodologies

The tert-butoxycarbonyl (N-Boc) protecting group in tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate can be removed through various methodologies, each offering distinct advantages depending on the specific synthetic requirements and substrate tolerance. The presence of the gem-difluoro ketone functionality necessitates careful selection of deprotection conditions to avoid unwanted side reactions while ensuring complete and selective removal of the protecting group [5] [6] [7].

Acidic Deprotection Methods

Trifluoroacetic acid (TFA) represents the most commonly employed reagent for N-Boc deprotection, typically used in dichloromethane or as a neat reagent [8] [7] [9]. For the fluorinated pyrrolidine substrate, TFA treatment at room temperature for 30 minutes to 2 hours generally provides complete deprotection with yields exceeding 85% [8]. The standard protocol involves 25-50% TFA in dichloromethane, followed by neutralization with sodium bicarbonate to afford the free amine as its trifluoroacetate salt [8] [9].

Hydrochloric acid in 1,4-dioxane (4 M solution) offers an alternative acidic approach that has demonstrated superior selectivity for N-Boc removal in the presence of other acid-labile groups [10] [11]. This method operates at room temperature for 30 minutes and provides excellent yields while maintaining selectivity for N-Boc groups over tert-butyl esters and ethers [10].

Alternative Deprotection Strategies

Oxalyl chloride in methanol has emerged as a mild and effective alternative for N-Boc deprotection, particularly valuable for substrates containing acid-sensitive functionalities [5] [12]. This method operates at room temperature using 3 equivalents of oxalyl chloride in methanol, achieving deprotection within 1-4 hours with yields up to 90% [5]. The mild conditions are especially advantageous for fluorinated substrates where harsh acidic conditions might promote unwanted rearrangements or defluorination.

Thermal deprotection under solvent-free conditions or in high-boiling solvents has been explored as an acid-free alternative [13] [14] [15]. These methods rely on the thermal instability of the N-Boc group at elevated temperatures (150-200°C), proceeding through a concerted elimination mechanism involving isobutylene loss and subsequent decarboxylation [13]. While environmentally benign, thermal methods require careful optimization to prevent decomposition of the fluorinated ketone functionality.

Water-Mediated Catalyst-Free Deprotection

A remarkable green chemistry approach involves catalyst-free N-Boc deprotection using water as the sole reagent [16] [17]. This method operates at 90-100°C for 6-12 minutes, providing excellent yields (90-97%) with minimal environmental impact [16]. The mechanism involves water-mediated protonation and subsequent elimination, making it particularly attractive for large-scale applications where solvent disposal is a concern [16] [17].

Selective Deprotection Considerations

The unique electronic environment created by the gem-difluoro ketone functionality can influence the reactivity of the N-Boc group. The electron-withdrawing effects of the fluorine atoms may slightly activate the carbamate toward acidic cleavage while simultaneously making the nitrogen less basic, potentially affecting the kinetics of protonation-initiated deprotection mechanisms [13].

When designing deprotection protocols for this substrate, consideration must be given to the potential for ketone hydration under aqueous acidic conditions, which could complicate purification and subsequent transformations [1]. Additionally, the enhanced electrophilicity of the ketone may lead to competing reactions with nucleophilic impurities or degradation products formed during the deprotection process.

| Method | Reagent | Conditions | Time | Yield | Selectivity |

|---|---|---|---|---|---|

| TFA | 25-50% TFA/DCM | RT | 0.5-2 h | 85-95% | Good [8] |

| HCl/Dioxane | 4 M HCl/dioxane | RT | 30 min | 90-95% | Excellent [10] |

| Oxalyl chloride | (COCl)₂/MeOH | RT | 1-4 h | 80-90% | Good [5] |

| Water-mediated | H₂O | 90-100°C | 6-12 min | 90-97% | Good [16] |

| Thermal | Solvent-free | 150-180°C | 2-6 h | 70-85% | Variable [13] |

Nucleophilic Addition Reactions at the Ketone Position

The enhanced electrophilicity of the ketone functionality in tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate makes it an exceptionally reactive substrate for nucleophilic addition reactions. The gem-difluoro substitution creates optimal conditions for nucleophilic attack, enabling transformations that would be challenging or impossible with conventional ketones [18] [19] [20].

Mechanism of Nucleophilic Addition

Nucleophilic addition to the fluorinated ketone proceeds through the classical addition mechanism but with significantly enhanced reaction rates and altered thermodynamics [18] [21]. The nucleophile approaches the carbonyl carbon at approximately 105° opposite to the carbonyl oxygen, forming a new C-Nu bond while the π-electrons of the carbonyl are transferred to oxygen, creating a tetrahedral alkoxide intermediate [18] [21]. The subsequent protonation of this intermediate by solvent or added acid yields the final addition product.

The gem-difluoro substitution fundamentally alters this process by lowering the energy barrier for nucleophilic attack through LUMO stabilization [1]. Additionally, the electron-withdrawing fluorine atoms stabilize the tetrahedral intermediate, making the addition more thermodynamically favorable compared to non-fluorinated analogs [20].

Hydride Addition and Reduction

Reduction of the fluorinated ketone with metal hydride reagents proceeds with exceptional efficiency and often displays unique stereochemical preferences. Sodium borohydride in protic solvents readily reduces the ketone at room temperature, typically within 30 minutes to 2 hours [22]. The reaction exhibits high stereoselectivity, with the hydride preferentially approaching from the less hindered face opposite to the N-Boc substituent.

Lithium aluminum hydride provides more vigorous reduction conditions and can achieve complete conversion within 15-30 minutes at 0°C [22]. However, care must be taken to avoid over-reduction or competing reactions with the carbamate functionality under these strongly reducing conditions.

Grignard and Organometallic Additions

Grignard reagents readily add to the fluorinated ketone under mild conditions, forming new carbon-carbon bonds with high efficiency [22] [23]. The enhanced electrophilicity allows these reactions to proceed at lower temperatures than typically required for ketone additions, often at -78°C to -20°C depending on the specific Grignard reagent employed [22].

Organocerium reagents, generated in situ from cerium(III) chloride and organolithium compounds, provide enhanced selectivity and functional group tolerance compared to traditional Grignard reagents [24]. These reagents are particularly valuable when the substrate contains other electrophilic sites that might compete with the ketone for nucleophilic attack.

Cyanide Addition (Cyanohydrin Formation)

The addition of hydrogen cyanide or cyanide salts to fluorinated ketones proceeds under exceptionally mild conditions compared to conventional substrates [25] [26]. The reaction typically employs sodium or potassium cyanide in aqueous solution buffered to pH 4-5, conditions that optimize the concentration of both HCN and CN⁻ species [25]. Complete conversion can be achieved within 30 minutes to 2 hours at room temperature.

The resulting cyanohydrins are valuable synthetic intermediates that can be further elaborated through nitrile hydrolysis to α-hydroxy acids or reduction to β-amino alcohols [25]. The presence of the gem-difluoro substitution enhances the stability of these cyanohydrin products, making them easier to isolate and purify.

Nucleophilic Fluoroalkylation

The activated ketone readily undergoes nucleophilic addition with fluorinated organometallic reagents, enabling the introduction of perfluoroalkyl groups [24]. Samarium(II) iodide-mediated addition of fluoroalkyl halides provides access to tertiary alcohols bearing multiple fluorinated substituents [24]. These reactions proceed under mild conditions and offer excellent functional group compatibility.

Stereochemical Control

The stereochemical outcomes of nucleophilic additions are influenced by the conformational preferences imposed by the gem-difluoro substitution and the N-Boc protecting group [2]. The pyrrolidine ring adopts preferred conformations that present one face of the ketone more readily to approaching nucleophiles, leading to predictable stereochemical outcomes in most addition reactions.

| Nucleophile | Conditions | Time | Yield | Stereoselectivity |

|---|---|---|---|---|

| NaBH₄ | MeOH, RT | 0.5-2 h | 85-95% | >20:1 anti [22] |

| LiAlH₄ | THF, 0°C | 15-30 min | 90-98% | >15:1 anti [22] |

| MeMgBr | THF, -20°C | 1-3 h | 80-90% | >10:1 anti [22] |

| KCN | H₂O, pH 4-5 | 0.5-2 h | 75-85% | >5:1 syn [25] |

| CF₃⁻ (SmI₂) | THF, RT | 2-6 h | 70-85% | Variable [24] |

Ring Modification and Skeletal Rearrangements

The pyrrolidine framework of tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate can undergo various ring modification and skeletal rearrangement reactions that enable access to structurally diverse heterocyclic scaffolds. These transformations exploit the inherent reactivity of the fluorinated system while providing opportunities for molecular complexity generation through strategic bond reorganization [27] [28] [29].

Ring Expansion Strategies

The pyrrolidine ring can be expanded to six-membered piperidine derivatives through various ring expansion methodologies. One prominent approach involves the insertion of carbon or nitrogen atoms into the existing ring framework through cyclization-expansion sequences [30]. These reactions typically proceed through ring-opening of the pyrrolidine followed by reclosure with incorporation of the additional atom, requiring careful optimization to achieve selectivity for the desired ring size.

Ring expansion can also be achieved through rearrangement processes involving N-alkylation followed by thermal or acid-catalyzed rearrangement [28]. The gem-difluoro substitution can influence these rearrangements by stabilizing certain intermediate configurations through electronic effects, potentially directing the selectivity toward specific regioisomers.

Ring Contraction Methodologies

Conversely, the pyrrolidine ring can be contracted to azetidine derivatives through selective bond cleavage and reformation processes [31]. Recent advances in skeletal editing have demonstrated that nitrogen-containing heterocycles can be efficiently contracted through photochemical or metal-catalyzed processes [31]. These methods often involve initial activation of the ring through N-functionalization, followed by rearrangement steps that lead to the smaller ring system.

N-Atom Deletion and Skeletal Modification

Advanced skeletal modification strategies enable the complete removal of the nitrogen atom from the pyrrolidine ring, converting the heterocycle into carbocyclic systems [27]. This transformation, termed "nitrogen deletion," proceeds through N-sulfonylation followed by azide formation and subsequent rearrangement [27]. The process involves breaking inert C-N bonds and forming new C-C bonds, fundamentally altering the molecular topology.

The gem-difluoro substitution can complicate these transformations by creating additional stereoelectronic constraints, but it can also provide opportunities for regioselective functionalization that enables selective bond cleavage patterns [27].

Domino Ring-Opening and Ring-Closing (DROC) Processes

Sophisticated skeletal rearrangements can be achieved through domino processes that involve sequential ring-opening and ring-closing reactions [29]. These transformations can convert the pyrrolidine scaffold into entirely different heterocyclic frameworks, such as indolizines, quinazolines, or other complex polycyclic systems [29].

The DROC strategy typically begins with Lewis acid or Brønsted acid-mediated ring opening, followed by cyclization onto pendant functional groups or reactive intermediates [29]. The timing and selectivity of these processes can be controlled through careful choice of reaction conditions and the electronic properties of the substituents.

Photochemical and Electrochemical Skeletal Editing

Emerging methodologies employ photochemical and electrochemical activation to enable unprecedented skeletal rearrangements [32]. Electrochemical skeletal reorganization through N-N bond cleavage has been demonstrated for related heterocyclic systems, enabling access to diazepines and quinazolines through reorganization of the molecular skeleton [32].

Photochemical methods can trigger radical or ionic rearrangements that lead to skeletal modifications impossible through thermal processes alone [31]. These approaches often provide access to strained or thermodynamically unfavorable ring systems that would be difficult to construct through conventional synthetic methods.

Ring-Ring Fusion and Annulation

The pyrrolidine core can serve as a foundation for the construction of fused ring systems through annulation reactions [33]. These processes involve the formation of additional rings that share common bonds with the original pyrrolidine framework, creating complex polycyclic architectures with enhanced structural diversity [33].

The gem-difluoro substitution can participate in these annulation processes either as an activating group that facilitates cyclization or as a source of unique reactivity that enables novel bond formation patterns [33].

| Transformation Type | Method | Conditions | Product Type | Yield Range |

|---|---|---|---|---|

| Ring expansion | C-insertion | Lewis acid, heat | Piperidines | 60-80% [30] |

| Ring contraction | Photo-rearrangement | hν, mild conditions | Azetidines | 50-75% [31] |

| N-deletion | Azide rearrangement | Heat, radical conditions | Carbocycles | 40-70% [27] |

| DROC | Acid-catalyzed | Brønsted/Lewis acid | Various heterocycles | 55-85% [29] |

| Electrochemical | Oxidative cleavage | Electrochemical | Diazepines | 45-75% [32] |

Stereochemical Considerations in Derivatization Reactions

The stereochemical aspects of derivatization reactions involving tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate are fundamentally influenced by the conformational preferences imposed by the gem-difluoro substitution and the inherent chirality of the pyrrolidine ring system. These factors combine to create predictable patterns of stereoselectivity that can be exploited for the synthesis of enantiopure products and complex stereochemical arrays [2] [34] [35].

Conformational Analysis and Ring Preferences

The pyrrolidine ring adopts specific conformational preferences that are significantly influenced by the gem-difluoro substitution at the 3-position [2]. Computational studies have revealed that the gauche and anomeric effects associated with the C-F bonds create strong conformational biases that affect the accessibility of different ring conformations [2]. The anomeric effect, arising from nN→σ*CF electron delocalization, is particularly important in modulating the energetics of different conformations and imparts strong conformational preferences [2].

These conformational preferences directly influence the stereochemical outcomes of reactions occurring at the ketone position, as they determine which face of the carbonyl is more accessible to approaching reagents [34]. The energy differences between conformations can be substantial (several kcal/mol), leading to highly predictable stereochemical outcomes in most derivatization reactions.

Diastereoselective Additions to the Ketone

Nucleophilic additions to the ketone functionality exhibit high levels of diastereocontrol due to the conformational rigidity imposed by the fluorinated substitution pattern [34] [35]. The gem-difluoro group creates a sterically demanding environment that preferentially directs nucleophiles to approach from the less hindered face of the carbonyl [34].

Reduction reactions with hydride donors typically proceed with excellent anti-selectivity, where the incoming hydride approaches from the face opposite to the bulky substituents [34]. Diastereomeric ratios exceeding 20:1 have been observed for sodium borohydride reductions, with even higher selectivities achievable through the use of sterically demanding reducing agents or chelation-controlled conditions [34].

Stereocontrol in Ring-Forming Reactions

When the pyrrolidine serves as a substrate for ring-forming reactions, the existing stereocenters exert strong stereocontrol over the formation of new stereocenters [35] [36]. This phenomenon has been extensively studied in 1,3-dipolar cycloaddition reactions, where the stereogenic centers of the pyrrolidine ring can direct the stereochemical outcome of the cycloaddition to yield single diastereomers from complex reaction manifolds [35] [36].

The strict stereocontrol arises from the conformational preferences of the pyrrolidine ring, which present only certain reactive conformations to the approaching dipole [36]. This level of control enables the synthesis of complex pyrrolidine derivatives with defined stereochemistry at multiple positions [36].

Epimerization and Isomerization Processes

Under certain conditions, stereocenters adjacent to the nitrogen atom can undergo isomerization to afford pyrrolidines with altered stereochemistry [35]. These processes typically require acidic conditions and elevated temperatures, proceeding through iminium ion intermediates that allow for bond rotation and subsequent reprotonation from the opposite face [35].

The tendency toward epimerization depends on the electronic properties of substituents on the pyrrolidine ring [35]. Electron-withdrawing groups, such as the gem-difluoro substitution, can either stabilize or destabilize the required intermediates depending on their position relative to the reactive center, making the prediction and control of these processes an important consideration in synthetic planning.

Asymmetric Synthesis Applications

The inherent stereochemical information present in the fluorinated pyrrolidine framework can be exploited for asymmetric synthesis applications [37] [38]. The compound can serve as a chiral auxiliary or starting material for the preparation of other enantiopure compounds through stereocontrolled transformations [37].

Particularly valuable are transformations that introduce additional stereocenters while maintaining the existing stereochemical integrity [38]. These include asymmetric alkylations, aldol reactions, and other carbon-carbon bond-forming processes that can create quaternary stereocenters with high levels of stereocontrol [38].

Protecting Group Effects on Stereochemistry

The N-Boc protecting group plays a crucial role in determining stereochemical outcomes by influencing the conformational preferences of the pyrrolidine ring and the accessibility of different reaction pathways [39]. The bulky tert-butyl group creates additional steric constraints that can enhance the selectivity of reactions occurring at nearby positions [39].

Removal of the N-Boc group can lead to significant changes in conformational preferences and reaction selectivities, as the free amine adopts different hydrogen bonding patterns and electronic distributions compared to the protected form [39]. This effect must be considered when planning synthetic sequences that involve deprotection followed by further functionalization.

| Reaction Type | Substrate Face | Diastereoselectivity | Major Product Configuration |

|---|---|---|---|

| Hydride reduction | Si-face | >20:1 | (4S)-alcohol [34] |

| Grignard addition | Si-face | >10:1 | (4S)-tertiary alcohol [34] |

| Cyanide addition | Re-face | >5:1 | (4R)-cyanohydrin [35] |

| Cycloaddition | Controlled by ring | >50:1 | Single diastereomer [36] |

| Alkylation (post-deprotection) | Variable | 5-15:1 | Substrate-dependent [38] |